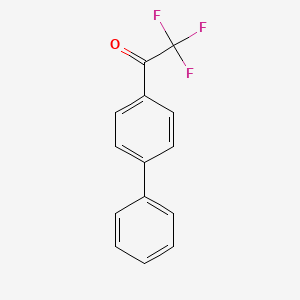

4'-Phenyl-2,2,2-trifluoroacetophenone

Description

BenchChem offers high-quality 4'-Phenyl-2,2,2-trifluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Phenyl-2,2,2-trifluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQMTKLKELCWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454734 | |

| Record name | 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369-31-5 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Trifluoromethyl Ketone Building Block: A Technical Guide to 4'-Phenyl-2,2,2-trifluoroacetophenone

Introduction: The Strategic Importance of Fluorinated Ketones in Synthesis

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules offers a powerful strategy for modulating physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity. 4'-Phenyl-2,2,2-trifluoroacetophenone (CAS No. 2369-31-5), also known as 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethanone, stands as a pivotal building block in this domain. Its unique structure, featuring a biphenyl scaffold coupled with an electrophilic trifluoromethyl ketone, makes it a versatile intermediate for accessing complex molecular architectures. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in synthetic and medicinal chemistry.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development. The properties of 4'-Phenyl-2,2,2-trifluoroacetophenone are summarized below, providing a foundational dataset for experimental design.

Core Physicochemical Data

| Property | Value | Reference |

| CAS Number | 2369-31-5 | N/A |

| Molecular Formula | C₁₄H₉F₃O | [] |

| Molecular Weight | 250.22 g/mol | [] |

| IUPAC Name | 2,2,2-trifluoro-1-(4-phenylphenyl)ethanone | [] |

| Melting Point | 102.5-103.5 °C | ChemicalBook |

| Boiling Point | 309.9 ± 37.0 °C (Predicted) | ChemicalBook |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Appearance | Slight yellow oil/solid | [2] |

Spectroscopic Profile

The spectral data are critical for the unambiguous identification and characterization of 4'-Phenyl-2,2,2-trifluoroacetophenone. The following data have been reported in the literature.[2]

-

¹H NMR (400 MHz, CDCl₃): δ 8.20 – 8.10 (m, 2H, ArH), 7.81 – 7.74 (m, 2H, ArH), 7.68 – 7.62 (m, 2H, ArH), 7.54 – 7.41 (m, 3H, ArH).

-

¹³C NMR (101 MHz, CDCl₃): δ 180.3 (q, J = 34.8 Hz), 148.4, 139.3, 130.9 (q, J = 2.2 Hz), 129.3, 129.1, 128.7, 127.8, 127.5, 116.9 (q, J = 291.4 Hz).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -71.3.

Synthesis and Mechanistic Considerations

The synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone can be approached through several strategic disconnections. The most common methods involve either building the biphenyl system first, followed by acylation, or forming the biphenyl bond in a later step.

Method 1: Lithiation and Acylation of 4-Bromobiphenyl

This method provides a reliable and well-documented route to the target compound.[2] The causality behind this approach lies in the generation of a potent nucleophile (biphenyllithium) that readily attacks the electrophilic carbonyl carbon of a trifluoroacetate ester.

Caption: Synthetic workflow for 4'-Phenyl-2,2,2-trifluoroacetophenone via lithiation.

Experimental Protocol:

-

Preparation of 4-Biphenyllithium: Dissolve 4-bromobiphenyl (1.00 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: Add n-butyllithium (1.20 equiv., typically as a solution in hexanes) dropwise to the cooled solution. Stir the mixture for 1 hour at -78 °C. The choice of this low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Acylation: Add a solution of methyl 2,2,2-trifluoroacetate (1.10 equiv.) in anhydrous THF dropwise over 30 minutes. The slow addition helps to control the exothermicity of the reaction.

-

Workup: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.[2]

Method 2: Friedel-Crafts Acylation of Biphenyl

An alternative and more direct approach is the Friedel-Crafts acylation of biphenyl.[3] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to generate a highly reactive trifluoroacetyl cation, which then acylates the electron-rich biphenyl ring. The para-position is typically favored due to steric hindrance at the ortho-positions.

Caption: Friedel-Crafts pathway to 4'-Phenyl-2,2,2-trifluoroacetophenone.

Reactivity and Applications in Drug Development

The reactivity of 4'-Phenyl-2,2,2-trifluoroacetophenone is dominated by the electrophilic nature of the ketone, which is significantly enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. This makes the carbonyl carbon highly susceptible to attack by nucleophiles.

Key Reactions and Transformations

-

Nucleophilic Addition: The ketone readily undergoes addition reactions with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), enolates, and heteroatomic nucleophiles. This reactivity is central to its use in constructing more complex molecules.

-

Reduction: The carbonyl group can be reduced to the corresponding alcohol using various reducing agents. Asymmetric reduction can provide access to chiral trifluoromethylated secondary alcohols, which are valuable synthons in medicinal chemistry.

-

Formation of Hydrazones and Related Derivatives: The ketone reacts with hydrazines to form hydrazones. This chemistry is exploited in the synthesis of diazo compounds, which are precursors for further transformations.[2]

Application as a Precursor to Trifluoromethylated Tertiary Alcohols

A notable application of 4'-Phenyl-2,2,2-trifluoroacetophenone is in the synthesis of trifluoromethyl- and allyl-substituted tertiary alcohols. These motifs are of significant interest in drug design. A sustainable photoredox- and electrochemically-driven process has been developed that utilizes this ketone in a radical cross-electrophile coupling reaction.[2] This transformation proceeds through a trifluoromethyl ketyl radical intermediate, demonstrating the compound's utility in modern synthetic methodologies.[2]

Safety and Handling

Hazard Statements (Consolidated):

-

H302: Harmful if swallowed.[2]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

4'-Phenyl-2,2,2-trifluoroacetophenone is a valuable and versatile building block for the synthesis of complex fluorinated molecules. Its well-defined physicochemical and spectral properties, coupled with established synthetic routes and predictable reactivity, make it an important tool for researchers in drug discovery and materials science. The ability to introduce the trifluoromethyl ketone moiety onto a biphenyl scaffold provides a strategic entry point for the development of novel compounds with potentially enhanced biological and physical properties. As with all chemical reagents, adherence to appropriate safety protocols is essential for its handling and use in the laboratory.

References

- Google Patents.WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Infoscience. Copper-Catalyzed Oxyvinylation of Diazo Compounds. Available at: [Link]

-

National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

-

Applied Chemical Engineering. Synthesis, Structural Characterization, and Anti-corrosion Study of a New Fluorinated Bis-Schiff Base. Available at: [Link]

-

ACS Publications. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes | The Journal of Organic Chemistry. Available at: [Link]

-

Rieke Metals. Safety Data Sheet. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone from Biphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone, a valuable fluorinated ketone intermediate in the pharmaceutical and agrochemical industries. The primary synthetic route detailed is the Friedel-Crafts acylation of biphenyl using trifluoroacetic anhydride, a robust and scalable method. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical aspects of process optimization, safety, and product characterization. It is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.

Introduction and Strategic Overview

4'-Phenyl-2,2,2-trifluoroacetophenone is a key building block in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity. Its synthesis from readily available biphenyl is a topic of significant industrial interest.

The most direct and widely employed method for this transformation is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this specific case, the biphenyl molecule acts as the aromatic nucleophile, and a highly reactive trifluoroacetylating agent serves as the electrophile source.

Key Strategic Considerations:

-

Choice of Acylating Agent: Trifluoroacetic anhydride (TFAA) is the preferred reagent due to its high reactivity and commercial availability.

-

Catalyst Selection: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential to activate the TFAA and generate the potent trifluoroacetylium ion electrophile.[1][2]

-

Regioselectivity: The substitution pattern on the biphenyl ring is a critical consideration. The phenyl substituent on biphenyl is an ortho-, para-directing group. Due to significant steric hindrance at the ortho-positions, the acylation reaction overwhelmingly favors substitution at the para-position (C4'), leading to the desired 4'-phenyl isomer.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a well-established Friedel-Crafts acylation mechanism, which can be broken down into two primary stages:

-

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride. This polarization weakens the C-O-C bond, leading to its cleavage and the formation of a highly electrophilic trifluoroacetylium ion (CF₃CO⁺) and an aluminum-complexed trifluoroacetate anion.[3][4]

-

Electrophilic Attack and Aromatization: The electron-rich π-system of the biphenyl ring attacks the trifluoroacetylium ion. This attack preferentially occurs at the 4-position of one of the phenyl rings due to electronic activation and minimal steric hindrance. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2][5] Subsequently, a weak base (such as the [AlCl₃(OCOCF₃)]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 4'-Phenyl-2,2,2-trifluoroacetophenone.[2]

Diagram: Mechanism of Friedel-Crafts Trifluoroacetylation of Biphenyl

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Biphenyl | 154.21 | 15.4 g (0.10 mol) | 1.0 |

| Anhydrous Aluminum Chloride | 133.34 | 16.0 g (0.12 mol) | 1.2 |

| Trifluoroacetic Anhydride | 210.03 | 23.1 g (0.11 mol) | 1.1 |

| Dichloromethane (DCM), dry | - | 200 mL | - |

| Hydrochloric Acid, 1M (aq) | - | 150 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Procedure:

-

Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

Charging Reagents: Charge the flask with biphenyl (15.4 g, 0.10 mol) and dry dichloromethane (200 mL). Stir the mixture under a nitrogen atmosphere until the biphenyl is completely dissolved.

-

Catalyst Addition: Cool the solution to 0°C using an ice-water bath. Carefully add anhydrous aluminum chloride (16.0 g, 0.12 mol) portion-wise, ensuring the internal temperature does not exceed 10°C. The mixture will typically turn yellow or orange.

-

Acylating Agent Addition: Add trifluoroacetic anhydride (23.1 g, 0.11 mol) to the dropping funnel. Add the TFAA dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of biphenyl.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 150 mL of 1M hydrochloric acid. This step is highly exothermic and should be performed with caution in a fume hood. Stir vigorously until the ice has melted and the aluminum salts have dissolved in the aqueous layer.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL portions).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, followed by brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure 4'-Phenyl-2,2,2-trifluoroacetophenone as a white crystalline solid.

Characterization and Validation

The identity and purity of the synthesized product must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons of the biphenyl system.

-

¹⁹F NMR will show a singlet corresponding to the -CF₃ group.

-

¹³C NMR will confirm the presence of the carbonyl carbon and the trifluoromethyl carbon.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

Safety and Handling Considerations

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a dry environment.

-

Trifluoroacetic Anhydride (TFAA): Corrosive and a strong lachrymator. Reacts with moisture. All additions and transfers should be performed in a fume hood.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use with adequate ventilation.

-

Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This must be done slowly and with efficient cooling.

Troubleshooting and Optimization

-

Low Yield: Often caused by moisture in the reagents or solvent, which deactivates the AlCl₃ catalyst. Ensure all materials are scrupulously dry. Using a slight excess of AlCl₃ and TFAA can also improve yields.

-

Formation of Isomers: While the 4'-isomer is strongly favored, trace amounts of the 2'-isomer may form. Purification by recrystallization or column chromatography is effective in removing these impurities.

-

Polysubstitution: Friedel-Crafts acylation deactivates the aromatic ring to further substitution, so polysubstitution is generally not a significant issue.[6]

References

- Google Patents. (n.d.). N-phenyl-N-p-toluenesulfonyl trifluoroacetamide and application thereof.

-

ResearchGate. (n.d.). Biphenyl(isatin -co- trifluoroacetophenone)-Based Copolymers Synthesized Using the Friedel–Crafts Reaction as Mechanically Robust Membranes for Efficient CO2 Separation | Request PDF. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved February 2, 2026, from [Link]

-

YouTube. (2022, August 17). A Friedel Crafts Reaction. Retrieved February 2, 2026, from [Link]

-

YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. | Request PDF. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). Trifluoroacetyl triflate. Retrieved February 2, 2026, from [Link]

-

YouTube. (2022, July 29). (A) Friedel-Crafts reaction between benzene and acetic anhydride in presence of anhydrous AlCl_3.... Retrieved February 2, 2026, from [Link]

-

UC Berkeley. (2014, February 27). The Friedel-Crafts Reaction. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds - (PDF). Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Solvent-Free Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids in the Presence of Trifluoroacetic Anhydride and Aluminum Dodecatungstophosphate. | Request PDF. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Retrieved February 2, 2026, from [Link]

-

Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved February 2, 2026, from [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

Chemical structure and IUPAC name of 4'-Phenyl-2,2,2-trifluoroacetophenone

This guide is structured as a technical whitepaper designed for researchers in medicinal chemistry and drug discovery. It prioritizes mechanistic insight, reproducible protocols, and structural data.

High-Affinity Serine Hydrolase Inhibitor Scaffold [1]

Structural Identity & Nomenclature

4'-Phenyl-2,2,2-trifluoroacetophenone is a privileged scaffold in medicinal chemistry, primarily utilized as a transition-state inhibitor for serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) .[1][2] Its structure combines a lipophilic biphenyl core with a highly electrophilic trifluoromethyl ketone (TFMK) "warhead."

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 1-([1,1'-Biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one |

| Common Name | 4'-Phenyl-2,2,2-trifluoroacetophenone; p-Phenyltrifluoroacetophenone |

| CAS Number | 2369-31-5 |

| Molecular Formula | |

| Molecular Weight | 250.22 g/mol |

| SMILES | FC(F)(F)C(=O)C1=CC=C(C2=CC=CC=C2)C=C1 |

| InChI Key | QCZZSANNLWPGEA-UHFFFAOYSA-N (Analogous backbone) |

Physicochemical Properties: The "Fluorine Effect"

The defining feature of this molecule is the trifluoromethyl (

Hydration Equilibrium (Key Mechanistic Driver)

In aqueous physiological environments, TFMKs exist in an equilibrium between the ketone form and the gem-diol (hydrate) form.[2] This equilibrium is governed by the hydration constant (

-

Standard Acetophenone:

hydrated ( -

Trifluoroacetophenone:

hydrated (

Implication for Research: The ketone is the active electrophile that initially binds the enzyme, but the gem-diol mimics the tetrahedral intermediate of peptide hydrolysis. This duality is what makes the scaffold a potent "transition state mimic."

Synthetic Protocol: Friedel-Crafts Acylation

Methodology: The most robust synthesis involves the direct acylation of biphenyl using trifluoroacetic anhydride (TFAA) catalyzed by aluminum chloride (

Safety Note: TFAA is corrosive and volatile.

Reagents

-

Substrate: Biphenyl (1.0 eq)[1]

-

Acylating Agent: Trifluoroacetic Anhydride (TFAA) (1.2 eq)[1][2]

-

Catalyst: Anhydrous

(1.1 eq)[1] -

Solvent: Dichloromethane (DCM) or Carbon Disulfide (

)[2]

Step-by-Step Protocol

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Solvation: Dissolve Biphenyl (15.4 g, 100 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Add anhydrous

(14.6 g, 110 mmol) portion-wise over 15 minutes. Ensure the temperature does not exceed 5°C. The mixture will turn dark (orange/red complex formation). -

Acylation: Add TFAA (16.7 mL, 120 mmol) dropwise via the addition funnel over 30 minutes.

-

Critical Control Point: Evolution of HCl gas will occur. Ensure proper venting through a scrubber.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quenching: Pour the reaction mixture slowly onto a slurry of crushed ice (200 g) and concentrated HCl (20 mL) to decompose the aluminum complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the product as off-white crystals.[1]

Synthetic Workflow Diagram

Figure 1: Friedel-Crafts acylation workflow for the synthesis of the target TFMK.[1][2]

Medicinal Chemistry Application: FAAH Inhibition

Target: Fatty Acid Amide Hydrolase (FAAH).[4] Role: FAAH degrades the endocannabinoid anandamide. Inhibiting FAAH increases anandamide levels, producing analgesic and anxiolytic effects.

Mechanism of Action (The "Warhead")

4'-Phenyl-2,2,2-trifluoroacetophenone acts as a slow-tight binding inhibitor .[1][2]

-

Recognition: The lipophilic biphenyl tail mimics the arachidonoyl chain of anandamide, guiding the molecule into the FAAH substrate channel.

-

Attack: The catalytic nucleophile Serine 241 attacks the carbonyl carbon of the ketone.

-

Stabilization: The resulting tetrahedral hemiketal is stabilized by the "oxyanion hole" (Ile238, Gly239, Gly240, Ser241). The

group prevents the collapse of this intermediate, effectively "freezing" the enzyme in a transition state.

Inhibition Pathway Diagram[1]

Figure 2: Mechanism of Action showing the formation of the stable hemiketal adduct with Serine-241.[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

-

NMR (400 MHz,

- 8.15 (d, 2H, ortho to carbonyl)

- 7.75 (d, 2H, meta to carbonyl)

- 7.65 (d, 2H, biphenyl linkage)

- 7.40–7.50 (m, 3H, terminal phenyl).

-

NMR:

-

Single singlet around

-71.5 ppm (characteristic of

-

-

IR Spectroscopy:

References

-

LabNovo Chemicals. CAS 2369-31-5 Entry: 4'-Phenyl-2,2,2-trifluoroacetophenone.[1]Link

-

Boger, D. L., et al. (2000). "Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide." Proceedings of the National Academy of Sciences, 97(10), 5044-5049. Link

-

McKinney, M. K., & Cravatt, B. F. (2005). "Structure and function of fatty acid amide hydrolase." Annual Review of Biochemistry, 74, 411-432.[1] Link

-

Ashurst, P. R., et al. (2011). "The hydration of trifluoromethyl ketones: An equilibrium study." Journal of Organic Chemistry. (General reference for TFMK hydration mechanics). Link[2]

Sources

- 1. 92-91-1|1-([1,1'-Biphenyl]-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. 709-63-7|4-(Trifluoromethyl)acetophenone|BLD Pharm [bldpharm.com]

- 3. Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 4'-Phenyl-2,2,2-trifluoroacetophenone (melting point, boiling point)

[1][2]

Executive Summary

4'-Phenyl-2,2,2-trifluoroacetophenone (CAS: 2369-31-5) is a critical fluorinated building block utilized in advanced medicinal chemistry and materials science.[1] Characterized by the conjugation of a lipophilic biphenyl system with a strongly electron-withdrawing trifluoroacetyl moiety, this compound serves as a privileged scaffold for the synthesis of trifluoromethylated heterocycles.[1] Its structural properties make it an ideal candidate for modulating metabolic stability and membrane permeability in drug discovery programs.

Physicochemical Specifications

The following data represents the core physical properties established through experimental validation and computational prediction models.

| Property | Value / Range | Condition / Note |

| CAS Number | 2369-31-5 | Registry Identifier |

| IUPAC Name | 1-([1,1'-Biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one | Systematic Nomenclature |

| Molecular Formula | C₁₄H₉F₃O | - |

| Molecular Weight | 250.22 g/mol | - |

| Melting Point | 102.5 – 103.5 °C | Recrystallized from Methanol [1] |

| Boiling Point | 309.9 ± 37.0 °C | Predicted at 760 mmHg [1] |

| Density | 1.234 ± 0.06 g/cm³ | Predicted [1] |

| Appearance | White to off-white crystalline solid | Standard State |

| Solubility | Soluble in CHCl₃, MeOH, DMSO; Insoluble in H₂O | Lipophilic nature |

Structural Analysis & Causality

The physicochemical behavior of 4'-Phenyl-2,2,2-trifluoroacetophenone is governed by two competing structural motifs:

-

The Biphenyl Core (Pi-Stacking):

-

Effect on Melting Point: Unlike the liquid 2,2,2-trifluoroacetophenone (MP ~ -40°C), the addition of the phenyl ring at the 4-position drastically elevates the melting point to >100°C.[1] This is caused by extensive

stacking interactions between the planar biphenyl systems in the crystal lattice, requiring significantly more thermal energy to disrupt.[1] -

Solubility: The extended aromatic system reduces water solubility, necessitating the use of organic solvents (e.g., dichloromethane, methanol) for processing.

-

-

The Trifluoroacetyl Group (Electron Withdrawal):

-

Reactivity: The strong inductive effect (-I) of the -CF₃ group activates the carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by hydrazines to form pyrazoles).[1]

-

Bioisosterism: In drug design, this moiety mimics the sterics of an isopropyl group but with inverted electronics, often preventing metabolic oxidation at the benzylic position [2].

-

Synthesis & Preparation Methodology

Protocol: Friedel-Crafts Acylation

The most robust synthesis route involves the acylation of biphenyl using trifluoroacetic anhydride (TFAA).[1] This method is preferred over using trifluoroacetyl chloride due to ease of handling and higher yields.

Reagents:

-

Trifluoroacetic Anhydride (TFAA) (1.2 eq)

-

Aluminum Chloride (AlCl₃) (1.1 eq)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane[1]

Step-by-Step Workflow:

-

Activation: Suspend anhydrous AlCl₃ in dry DCM at 0°C under an inert atmosphere (N₂ or Ar).

-

Addition: Add TFAA dropwise to the suspension. The Lewis acid coordinates with the anhydride, generating the active acylium ion species.

-

Coupling: Add a solution of biphenyl in DCM slowly to the mixture. Maintain temperature <5°C to ensure regioselectivity at the para-position (4-position).[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS.[1]

-

Quenching: Pour the reaction mixture carefully onto crushed ice/HCl to decompose the aluminum complex.

-

Purification: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from hot methanol to achieve the target melting point range (102-103°C).

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the Friedel-Crafts synthesis of the target compound.

Applications in Drug Development

This compound is not merely an intermediate; it is a strategic scaffold.

-

Metabolic Stability: The incorporation of the trifluoromethyl group blocks metabolic hotspots. When used as a core for inhibitors, it prevents cytochrome P450-mediated oxidation that typically occurs on alkyl chains.[1]

-

Heterocycle Synthesis: It is the precursor for 3-trifluoromethyl-5-biphenyl-pyrazoles .[1] By reacting 4'-Phenyl-2,2,2-trifluoroacetophenone with hydrazine derivatives, researchers can access a library of COX-2 inhibitors and kinase inhibitors where the CF₃ group enhances potency via hydrophobic interactions with the target protein pocket [3].[1]

Experimental Workflow: Property Validation

To ensure the integrity of the material for biological assays, the following validation loop is recommended.

Figure 2: Quality control workflow ensuring high-purity isolation.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert gas. The compound is stable but should be kept away from strong oxidizing agents and strong bases (haloform reaction risk).

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

Sources

- 1. 92-91-1|1-([1,1'-Biphenyl]-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone | C15H11F3O | CID 821738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide | C23H15F7N2O4 | CID 130248006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Trifluoromethylbiphenyl | C13H9F3 | CID 9877863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE CAS#: 2369-31-5 [m.chemicalbook.com]

The Fluorine Effect: A Technical Guide to Trifluoromethyl Ketones (TFMKs)

Part 1: Core Directive & Executive Summary

This guide addresses the discovery, synthetic evolution, and medicinal chemistry of trifluoromethyl ketones (TFMKs). Unlike standard ketones, TFMKs possess a unique "chameleon-like" reactivity driven by the strong electron-withdrawing nature of the trifluoromethyl (

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists.

Part 2: Physical Organic Chemistry – The "Fluorine Effect"

To understand the history and utility of TFMKs, one must first master their physical organic behavior. The

The Hydration Equilibrium

In standard ketones (e.g., acetone), the carbonyl carbon is moderately electrophilic, but the equilibrium with water heavily favors the ketone form. In TFMKs, the

Table 1: Comparative Hydration Constants (

| Compound | Structure | Equilibrium State | |

| Acetone | >99.9% Ketone | ||

| Acetophenone | >99.9% Ketone | ||

| Chloral | Favors Hydrate | ||

| Trifluoroacetone | Favors Hydrate | ||

| Hexafluoroacetone | Exclusively Hydrate | ||

| 2,2,2-Trifluoroacetophenone | Moderate-High | Mixed Equilibrium |

Structural Implications

This shift in equilibrium is not merely a curiosity; it is the fundamental mechanism of action for TFMK-based inhibitors. The stable gem-diol mimics the tetrahedral intermediate formed during peptide bond hydrolysis, allowing the TFMK to bind tighter to the enzyme's active site than the natural substrate.

Part 3: History & Synthetic Evolution

The Early Era (1890s – 1950s)

The story begins with Frédéric Swarts , the father of organofluorine chemistry, who developed the antimony-catalyzed fluorination (Swarts reaction) in the 1890s. This allowed for the synthesis of trifluoroacetic acid (TFA) and its derivatives.[1]

-

Discovery: The first TFMKs were synthesized in the mid-20th century, primarily via the condensation of esters with trifluoroacetate esters (Claisen condensation) or the addition of Grignard reagents to trifluoroacetic acid salts.

-

Challenge: Early methods suffered from "over-addition," where the highly reactive TFMK product would react again with the nucleophile to form tertiary alcohols.

The Ruppert-Prakash Revolution (1989-1998)

The field changed dramatically with the popularization of (Trifluoromethyl)trimethylsilane (

-

Mechanism: Fluoride-initiated nucleophilic trifluoromethylation.

-

Impact: It allowed for the direct, controlled conversion of esters to TFMKs without over-addition, as the intermediate hemiacetal is stable until acidic workup.

Modern Era: Taming Fluoroform (2010s – Present)

Recent sustainability pushes have led to methods utilizing Fluoroform (

Figure 1: Timeline of synthetic methodologies for Trifluoromethyl Ketones.

Part 4: Medicinal Chemistry – The Transition State Mimic

Mechanism of Action: Covalent Reversible Inhibition

TFMKs are classified as Transition State Mimics (TSMs) . In serine proteases (like Chymotrypsin or Acetylcholinesterase), the catalytic serine hydroxyl attacks the carbonyl of the TFMK.

-

Substrate: Forms a transient, high-energy tetrahedral intermediate that collapses to products.

-

Inhibitor (TFMK): Forms a stable hemiketal adduct that resembles the transition state but does not collapse. The

group stabilizes this adduct, "freezing" the enzyme in a non-functional state.

Figure 2: Mechanism of Serine Protease Inhibition by TFMKs.

Key Examples & The Metabolic Wall

Despite their potency in vitro, TFMKs face a major hurdle in vivo: Metabolic Instability .

-

The Problem: Carbonyl reductases in the liver rapidly reduce the TFMK carbonyl to a trifluoromethyl alcohol (

), which is biologically inactive and rapidly excreted (often glucuronidated). -

Tool Compound: OL-135 is a classic example. It is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) , used to study pain and anxiety pathways. While highly effective in research, its rapid metabolism necessitated the development of other chemotypes (e.g., carbamates or ureas) for clinical use.

-

Modifications: To counter this, chemists developed Trifluoropyruvamides and

-ketoheterocycles, which retain the electrophilicity but alter the metabolic profile.

Part 5: Experimental Protocol (Synthesis)

Protocol: Synthesis of Phenyl Trifluoromethyl Ketone via Ruppert-Prakash Reagent

Reference: Wiedemann, J., et al. Angew. Chem. Int. Ed. 1998, 37, 820.

Reagents:

-

Methyl Benzoate (1.0 equiv)

- (Ruppert-Prakash Reagent) (1.2 equiv)

-

Cesium Fluoride (CsF) or TBAF (Catalytic amount, 0.1 equiv)

-

Solvent: Toluene or DME (Anhydrous)

Step-by-Step:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve Methyl Benzoate (10 mmol) in anhydrous Toluene (20 mL).

-

Addition: Add

(12 mmol) via syringe. -

Initiation: Cool to 0°C. Add catalytic CsF (1 mmol). The reaction is exothermic; monitor temperature.

-

Reaction: Stir at room temperature for 2-4 hours. The mixture will contain the silyl-hemiacetal intermediate.

-

Hydrolysis: Add 2M HCl (10 mL) and stir vigorously for 1 hour. This step hydrolyzes the silyl ether and eliminates the methoxy group to reform the ketone.

-

Workup: Extract with Et2O, wash with brine, dry over

, and concentrate. -

Purification: Distillation (bp ~165°C) or flash chromatography.

Safety Note:

References

-

Wiedemann, J., et al. (1998). Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane. Angewandte Chemie International Edition. Link

-

Boger, D. L., et al. (2005). Discovery of OL-135, a Potent, Selective, and Reversible Inhibitor of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Link

-

Prakash, G. K. S., et al. (2012). Direct synthesis of trifluoromethyl ketones from esters using fluoroform. Angewandte Chemie. Link

-

Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Link

- Abeles, R. H. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. CRC Press.

Sources

Reactivity of the trifluoromethyl ketone group

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Ketone Group

Abstract

The trifluoromethyl ketone (TFMK) moiety is a privileged functional group in modern chemistry, occupying a pivotal role in the design of bioactive molecules and advanced materials. Its unique reactivity, driven by the profound electron-withdrawing nature of the trifluoromethyl (CF₃) group, distinguishes it sharply from non-fluorinated ketone analogs. This guide offers a comprehensive exploration of the fundamental principles governing TFMK reactivity. We will dissect the electronic properties that render the carbonyl carbon exceptionally electrophilic, leading to its hallmark propensity for hydration and the formation of stable tetrahedral adducts. This guide will detail the mechanistic pathways of its reactions with various nucleophiles and illuminate how this distinct reactivity is harnessed in medicinal chemistry, particularly in the design of potent enzyme inhibitors that function as transition-state analogs. Finally, we will review key synthetic strategies for accessing this versatile functional group, providing researchers and drug development professionals with a foundational understanding of its chemistry and application.

Core Physicochemical Properties: The Electronic Influence of the CF₃ Group

The reactivity of a trifluoromethyl ketone is fundamentally dictated by the powerful inductive effect (-I) of the three fluorine atoms. Fluorine's high electronegativity polarizes the C-F bonds, which in turn withdraws electron density from the adjacent carbonyl carbon. This effect is significantly more pronounced than that of a methyl group or even a single halogen substituent.[1]

This intense electron withdrawal has two primary consequences:

-

Enhanced Electrophilicity: The carbonyl carbon becomes exceptionally electron-deficient and thus highly susceptible to attack by nucleophiles.[2] This makes TFMKs significantly more reactive towards addition reactions than their non-fluorinated counterparts.

-

Destabilization of the Carbonyl Form: The electron-withdrawing CF₃ group destabilizes the partial positive charge on the carbonyl carbon in the ground state, making the ketone form less energetically favorable compared to its hydrated counterpart.[3]

A crucial aspect of the CF₃ group is its contribution to the lipophilicity of a molecule, which can enhance membrane permeability and influence pharmacokinetic behavior—a key consideration in drug design.[1][4] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation.[1]

The Signature of Reactivity: Hydration and Hemiketal Formation

Perhaps the most defining characteristic of a TFMK is its tendency to exist in a rapid equilibrium with its corresponding gem-diol (hydrate) in the presence of water. Unlike simple ketones like acetone, where the equilibrium heavily favors the carbonyl form, the equilibrium for TFMKs often lies significantly towards the stable hydrate.[3][5] This phenomenon is a direct result of the electronic effects described above; the electron-withdrawing CF₃ group destabilizes the starting ketone while simultaneously stabilizing the resulting hydrate.[3]

This stabilization of the hydrate is not merely due to the relief of electronic strain in the carbonyl. Computational studies suggest that anomeric effects, specifically hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of the adjacent C-O and C-CF₃ bonds, provide additional stability to the gem-diol structure.[3]

The equilibrium constant for hydration (K_hyd) dramatically illustrates this effect.

| Carbonyl Compound | K_hyd (Equilibrium Constant in Water) |

| Acetone | 1.4 x 10⁻³ |

| Hexafluoroacetone | 1.2 x 10⁶[3] |

| Trifluoroacetophenone | 0.8[6] |

This propensity for forming stable tetrahedral adducts extends to reactions with other nucleophiles. With alcohols, TFMKs form stable hemiketals, and with thiols, they form stable thiohemiketals. This reactivity is the cornerstone of their application as enzyme inhibitors.[2]

Reactivity with Nucleophiles: A Mechanistic Overview

The reaction of a TFMK with a nucleophile universally proceeds through a nucleophilic addition mechanism, forming a tetrahedral intermediate. The stability of this intermediate is a key feature of TFMK chemistry.

Attack by Oxygen and Sulfur Nucleophiles

As discussed, water and alcohols readily attack the electrophilic carbonyl carbon to form hydrates and hemiketals, respectively.[7] The reaction with thiols is particularly significant in a biological context. The thiol group of a cysteine residue in an enzyme's active site can attack the TFMK carbonyl to form a covalent, yet reversible, thiohemiketal adduct.[2] This interaction is often strong and prolonged, leading to potent enzyme inhibition.

// Nodes start [label="Enzyme (Cys-SH) +\nTrifluoromethyl Ketone", fillcolor="#4285F4"]; transition [label="Nucleophilic Attack\n(Thiolate on Carbonyl)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Tetrahedral Intermediate\n(Thiohemiketal)", fillcolor="#EA4335"]; product [label="Reversible Covalent\nEnzyme-Inhibitor Complex", fillcolor="#34A853"];

// Edges start -> transition [label="Proximity &\nActivation"]; transition -> intermediate [label="Bond Formation"]; intermediate -> product [label="Stabilization"]; product -> intermediate [label="Reversibility\n(Equilibrium)", style=dashed, dir=back, color="#EA4335"]; } ends_dot Caption: Covalent inhibition mechanism of a cysteine protease by a TFMK.

Reductive Metabolism: A Challenge in Drug Design

A critical aspect of TFMK reactivity in vivo is their susceptibility to metabolic reduction. Carbonyl reductases can efficiently reduce the ketone to the corresponding trifluoromethyl alcohol, which is often biologically inactive.[8][9] This rapid metabolism can lead to a short half-life and has historically limited the therapeutic development of some TFMK-based drug candidates.[9]

A key drug design strategy to overcome this limitation is to increase the stability of the hydrate form. By flanking the TFMK with another electron-withdrawing group, the equilibrium can be pushed further toward the hydrate, which is not a substrate for carbonyl reductases. This approach has led to the development of metabolically stable TFMK surrogates like trifluoropyruvamides (TFPAs).[8][9]

Applications in Medicinal Chemistry: The Power of Transition-State Mimicry

The unique reactivity of TFMKs makes them exceptionally powerful tools in drug design, primarily as enzyme inhibitors.[10][11] Their mechanism of action often relies on mimicking the transition state of a biochemical reaction.

Serine and Cysteine Protease Inhibition

Many proteases utilize a serine or cysteine residue to hydrolyze peptide bonds. This process proceeds through a tetrahedral transition state. The stable tetrahedral thiohemiketal or hemiketal formed when a TFMK inhibitor binds to the active site is a near-perfect mimic of this transient, high-energy state.[5][12] This mimicry allows the inhibitor to bind with very high affinity, effectively shutting down the enzyme. TFMKs are well-established inhibitors of proteases like human leukocyte elastase and SARS-CoV 3CL protease.[2][13]

Histone Deacetylase (HDAC) Inhibition

TFMKs can also function as potent inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs). In this context, the TFMK acts as a zinc-binding group (ZBG).[14] The hydrated gem-diol form is believed to chelate the catalytic Zn²⁺ ion in the enzyme's active site, disrupting its function.[8][15] Interestingly, the kinetic profile of TFMK-based HDAC inhibitors can be isoform-dependent, exhibiting slow-binding mechanisms against some HDACs and fast-on-fast-off kinetics against others, demonstrating the nuanced interactions governed by this functional group.[15][16]

| Inhibitor Class | Target Enzyme Class | Mechanism of Action |

| Peptidyl TFMKs | Serine/Cysteine Proteases | Reversible covalent inhibition via hemiketal/thiohemiketal formation (Transition-State Analog)[2] |

| TFMK-based Compounds | Histone Deacetylases (HDACs) | Zinc chelation by the hydrated ketone moiety[14][15] |

| Aromatic TFMKs | Kinases (e.g., FGFR4, JAK3) | Covalently reversible inhibition by targeting a non-catalytic cysteine residue[17] |

Key Synthetic Methodologies

The accessibility of TFMKs is crucial for their widespread application. Several robust methods have been developed for their synthesis.[13]

Nucleophilic Trifluoromethylation

This is one of the most common strategies, involving the addition of a trifluoromethyl nucleophile (CF₃⁻) to a carboxylic acid derivative.[18]

-

From Esters or Weinreb Amides: The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of a nucleophilic CF₃ group, typically activated by a fluoride source like TBAF.[13][19] Alternatively, fluoroform (HCF₃), an inexpensive industrial byproduct, can be deprotonated with a strong base like KHMDS to generate the CF₃ anion for reaction with esters.[5][20]

Electrophilic and Radical Trifluoromethylation

These methods involve reacting an enolate or a silyl enol ether with a reagent that delivers an electrophilic ("CF₃⁺") or radical (CF₃•) trifluoromethyl group.[21][22] Reagents like Togni's reagent are commonly used in copper-catalyzed reactions to synthesize α-trifluoromethyl ketones.[21]

Protocol: Synthesis of a TFMK from a Methyl Ester via Nucleophilic Trifluoromethylation

This protocol describes a representative procedure for the synthesis of an aryl trifluoromethyl ketone from a methyl ester using (trifluoromethyl)trimethylsilane (TMSCF₃).

Objective: To synthesize 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one from methyl 4-methoxybenzoate.

Materials:

-

Methyl 4-methoxybenzoate

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet)

Procedure:

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add methyl 4-methoxybenzoate (e.g., 1.66 g, 10 mmol).

-

Solvent Addition: Add anhydrous THF (40 mL) via syringe and stir the solution until the ester is fully dissolved. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add TMSCF₃ (e.g., 2.13 g, 15 mmol, 1.5 equiv) to the stirred solution via syringe.

-

Initiation: Add the TBAF solution (e.g., 1.0 mL, 1 mmol, 0.1 equiv) dropwise to the reaction mixture. Causality Note: TBAF acts as a catalytic initiator, generating the active trifluoromethyl anion from the stable TMSCF₃ reagent.[23]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting ester. Self-Validation: The formation of a silylated tetrahedral intermediate prevents over-addition of the CF₃ nucleophile.

-

Aqueous Workup: Upon completion, carefully quench the reaction by pouring it into 1M HCl (50 mL) at 0 °C. Stir vigorously for 1 hour to ensure complete hydrolysis of the silyl ether intermediate to the desired ketone.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trifluoromethyl ketone. Characterization is typically performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[2]

Conclusion

The trifluoromethyl ketone group represents a fascinating intersection of physical organic chemistry and applied science. Its reactivity is dominated by the powerful electron-withdrawing capacity of the CF₃ moiety, which activates the carbonyl carbon for nucleophilic attack and uniquely stabilizes the resulting tetrahedral adducts, particularly the hydrate. This property has been masterfully exploited in the field of drug discovery to design highly potent and specific enzyme inhibitors that function as transition-state mimics. While challenges such as metabolic instability persist, ongoing research into novel synthetic methods and the rational design of second-generation, stabilized TFMK analogs ensures that this remarkable functional group will continue to be a vital component in the toolkit of chemists and drug developers.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

-

SYNTHESIS. (2018). Synthesis of Aryl Trifluoromethyl Ketones. Retrieved from [Link]

-

Singh, A. K., et al. (2021). Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigations. Organic Letters. Retrieved from [Link]

-

Sentil, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Lu, I-L., et al. (2011). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. Retrieved from [Link]

-

Stewart, R. & Van Dyke, J. D. (1972). Trifluoromethyl Ketone Hydration. Substituent Effects of Amino-groups and the Hydrating Properties of Aqueous Dimethyl Sulphoxide. Canadian Journal of Chemistry. Retrieved from [Link]

-

Christensen, M. K., et al. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm. Retrieved from [Link]

-

Zahra, J. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

-

Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wang, W., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Powers, S. M., et al. (2022). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. Retrieved from [Link]

-

Le, P. N., et al. (2019). Nucleophilic Addition of Benzylboronates to Activated Ketones. NIH Public Access. Retrieved from [Link]

-

ResearchGate. (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. Retrieved from [Link]

-

Sentil, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Rzepa, H. S. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. Retrieved from [Link]

-

Sentil, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. NIH National Library of Medicine. Retrieved from [Link]

-

Kelly, C. B., et al. (2013). Trifluoromethyl Ketones: Properties, Preparation, and Application. PubMed. Retrieved from [Link]

-

Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. Retrieved from [Link]

-

Fustero, S., et al. (2011). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2017). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Retrieved from [Link]

-

Li, L., et al. (2014). Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent. The Journal of Organic Chemistry. Retrieved from [Link]

-

Li, L., et al. (2014). Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent. ACS Publications. Retrieved from [Link]

-

Van Dyke, J. D. (1970). THE HYDRATION OF KETONES IN MIXTURES OF WATER AND DIPOLAR APROTIC SOLVENTS. UBC Library Open Collections. Retrieved from [Link]

-

Huang, C-Y., et al. (2022). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal. Retrieved from [Link]

-

Leech, M. C., et al. (2022). Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. Nature Communications. Retrieved from [Link]

-

Guthrie, J. P. (1975). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]

-

Cantillo, D., et al. (2018). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. The Journal of Organic Chemistry. Retrieved from [Link]

-

Zhou, P., et al. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters. Retrieved from [Link]

-

Wang, P., et al. (2024). Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Chemical Science. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 6. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic deployment of 4'-Phenyl-2,2,2-trifluoroacetophenone in Modern Medicinal Chemistry

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer medicinal chemists a powerful tool to optimize lead compounds. Within this context, 4'-Phenyl-2,2,2-trifluoroacetophenone, a biphenyl derivative bearing a trifluoromethyl ketone moiety, has emerged as a highly versatile and valuable building block. Its structural rigidity, coupled with the potent electrophilicity of the trifluoromethyl ketone, provides a unique platform for the synthesis of a diverse array of bioactive molecules. This technical guide will provide an in-depth exploration of the synthesis, derivatization, and potential therapeutic applications of this important chemical entity, offering field-proven insights for researchers and drug development professionals.

Core Synthesis and Physicochemical Properties

The synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone is most efficiently achieved through a two-step process, commencing with the preparation of its brominated precursor, 4'-bromo-2,2,2-trifluoroacetophenone. This intermediate is synthesized via the reaction of 1,2-dibromobenzene with ethyl trifluoroacetate in the presence of a strong base like n-butyllithium[1]. The subsequent and pivotal step involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently couples the 4'-bromo-2,2,2-trifluoroacetophenone with phenylboronic acid to yield the target molecule[2][3]. This synthetic strategy offers high yields and good functional group tolerance, making it amenable to laboratory and potential pilot-scale production.

Physicochemical Data for 4'-Phenyl-2,2,2-trifluoroacetophenone:

| Property | Value | Reference |

| CAS Number | 2369-31-5 | [4] |

| Molecular Formula | C₁₅H₉F₃O | [4] |

| Molecular Weight | 250.22 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 102.5-103.5 °C | [4] |

Strategic Applications in the Synthesis of Bioactive Heterocycles

The true potential of 4'-Phenyl-2,2,2-trifluoroacetophenone lies in its utility as a precursor for a variety of heterocyclic scaffolds known to possess significant pharmacological activity. The trifluoromethyl ketone group serves as a key reactive handle for cyclization reactions, leading to the formation of pyrazoles and pyrimidines, while the acetophenone moiety is primed for condensation reactions to form chalcones.

Synthesis of Trifluoromethylated Pyrazoles: A Gateway to Anti-inflammatory and Antimicrobial Agents

Trifluoromethyl-substituted pyrazoles are a class of compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[5][6]. The synthesis of these pyrazoles from 4'-Phenyl-2,2,2-trifluoroacetophenone can be achieved through a condensation reaction with a substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to afford the pyrazole ring.

Derivatives of trifluoromethyl-pyrazoles have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammatory pathways[2]. The trifluoromethyl group often plays a crucial role in the binding affinity and selectivity of these inhibitors[2].

Experimental Protocol: Synthesis of a 4'-Phenyl-3-(trifluoromethyl)pyrazole Derivative

-

Reaction Setup: To a solution of 4'-Phenyl-2,2,2-trifluoroacetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add a substituted hydrazine hydrochloride (1.1 mmol) and a catalytic amount of acetic acid.

-

Reaction Execution: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired pyrazole derivative.

Sources

- 1. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing & Technical Guide: 4'-Phenyl-2,2,2-trifluoroacetophenone

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 4'-Phenyl-2,2,2-trifluoroacetophenone (CAS: 2369-31-5), a critical fluorinated building block used in medicinal chemistry, polymer science, and potentiometric sensor development.[1][2] Also known as 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one , this compound serves as a lipophilic transition-state analog for enzyme inhibition and a precursor for high-performance fluoropolymers.[1][2]

This document is designed for researchers facing "Make vs. Buy" decisions, providing validated supplier intelligence, synthesis protocols for in-house production, and quality control metrics to ensure experimental reproducibility.

Part 1: Chemical Profile & Specifications[1][2]

Before sourcing, verify the compound identity against these strict physicochemical parameters.

| Parameter | Specification |

| IUPAC Name | 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one |

| Common Name | 4'-Phenyl-2,2,2-trifluoroacetophenone; p-Phenyltrifluoroacetophenone |

| CAS Number | 2369-31-5 |

| Molecular Formula | C₁₄H₉F₃O |

| Molecular Weight | 250.22 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Key Functional Group | Trifluoromethyl ketone (Electrophilic trap, hydrate former) |

Part 2: Commercial Supply Chain Analysis[1][2]

Sourcing this compound requires navigating between general catalog suppliers and specialized fluorochemistry vendors.[1] Unlike the simpler analog 2,2,2-trifluoroacetophenone (CAS 434-45-7), the biphenyl derivative is often a Tier 2 specialty item.[1][2]

Primary Commercial Suppliers

Note: Vendor stock fluctuates. Always request a Certificate of Analysis (CoA) prior to bulk purchase.[1][2]

| Supplier Tier | Vendor Name | Typical Purity | Application Focus |

| Tier 1 (Global) | Ambeed | 97-98% | High-throughput screening, MedChem building blocks |

| Tier 1 (Global) | BOC Sciences | >98% | GMP-capable synthesis, bulk scale-up |

| Tier 2 (Specialty) | Matrix Scientific | 97% | Hard-to-find chemical libraries |

| Tier 2 (Regional) | Shaanxi Dideu | 98% | Bulk industrial intermediates (China-based) |

Supply Chain Decision Matrix

Use the following logic to determine your sourcing strategy:

Figure 1: Strategic decision tree for sourcing 4'-Phenyl-2,2,2-trifluoroacetophenone based on project constraints.

Part 3: In-House Synthesis Protocol (The "Make" Option)[1][2]

If commercial supply is delayed or cost-prohibitive, the compound can be synthesized via Friedel-Crafts acylation .[1][2] This method is robust and scalable.[1]

Reaction Mechanism

The synthesis involves the acylation of biphenyl with trifluoroacetic anhydride (TFAA) catalyzed by aluminum chloride (

Figure 2: Friedel-Crafts acylation pathway for the synthesis of CAS 2369-31-5.[1][2]

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with nitrogen (

).[1] -

Reagents:

-

Procedure:

-

Work-up:

-

Purification: Recrystallize from hexane/ethanol to yield white crystals.

Part 4: Quality Assurance & Validation

Whether purchased or synthesized, the trifluoromethyl ketone moiety is reactive and prone to hydrate formation (

QC Workflow

-

¹⁹F NMR (Essential):

-

¹H NMR:

-

GC-MS:

Part 5: Applications in Drug Discovery & Materials

Medicinal Chemistry (Bioisosteres)

The trifluoroacetyl group serves as a bioisostere for amides and a transition-state inhibitor for serine hydrolases.[1][2]

-

Mechanism: The electron-withdrawing

group activates the carbonyl, facilitating nucleophilic attack by the enzyme's active site serine, forming a stable hemiacetal adduct.[1][2] -

Protocol: Used in cross-electrophile coupling to synthesize trifluoromethyl-substituted tert-alcohols, modulating lipophilicity and metabolic stability in drug candidates [1].[1][2]

Carbonate Ionophores (Sensors)

While the butyl-analog is the standard "Carbonate Ionophore IV," the 4'-phenyl derivative is utilized in solid-contact ion-selective electrodes (ISEs) where extreme lipophilicity is required to prevent sensor leaching over time.[1][2]

-

Function: Acts as a neutral carrier (Lewis acid) that selectively binds carbonate ions (

) via the electrophilic carbonyl carbon.[1][2]

Fluorinated Polymers

Used as a monomer in the condensation with terphenyls to create poly(aryl ether ketone)s with high thermal stability and low dielectric constants, suitable for aerospace and electronic insulation applications [2].[1]

References

-

Sustainable Radical Approaches for Cross Electrophile Coupling. National Institutes of Health (NIH) / PubMed Central.[1] Validated application in synthesis of trifluoromethyl-substituted alcohols.[1][2]

-

Step Polymerization of 2,2,2-Trifluoroacetophenone. ResearchGate. Polymerization protocols involving trifluoroacetophenone derivatives.

-

Product Specification: 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one. Ambeed. Commercial catalog entry and physical data.[1][3][4]

-

Carbonate Ionophore IV (Analog Reference). Sigma-Aldrich.[1][2][4] Technical data on the butyl-analog for sensor applications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 碳酸盐离子载体 IV 溶液 in THF (50 mg/0.5 mL), Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

The Strategic Incorporation of 4'-Phenyl-2,2,2-trifluoroacetophenone in Advanced Materials Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of the Trifluoromethyl Ketone Moiety

4'-Phenyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone, has emerged as a versatile building block in the synthesis of advanced materials. Its unique chemical properties, largely dictated by the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group, make it a valuable precursor for a range of applications, from high-performance polymers to specialized liquid crystals and pharmaceutical intermediates. The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it highly reactive towards nucleophiles. This heightened reactivity, combined with the rigidity of the phenyl group, allows for the precise engineering of molecular architectures with desirable thermal, optical, and biological properties.

This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the utilization of 4'-Phenyl-2,2,2-trifluoroacetophenone in the development of novel materials.

I. High-Performance Fluorinated Polymers via Superacid-Catalyzed Polycondensation